BenchChemオンラインストアへようこそ!

Tibezonium

Antimicrobial susceptibility testing Oropharyngeal microbiology pH-dependent activity

Differentiate your research with Tibezonium iodide, a unique 1,5-benzodiazepine quaternary ammonium compound (QAC). Unlike simpler QACs, its scaffold confers pH-dependent antimicrobial potency (optimal at pH 8.0-8.5) and intrinsic local anesthetic activity. It maintains efficacy in salivary environments and offers sub-1 μg/mL MICs, enabling lower API loads. Choose this high-purity standard for targeted oropharyngeal studies.

Molecular Formula C28H32N3S2+
Molecular Weight 474.7 g/mol
CAS No. 54663-44-4
Cat. No. B1221464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibezonium
CAS54663-44-4
Synonyms2-methyldiethylaminoethyl-4-p-phenylthiophenyl-3H- (1,5)benzodiazepine iodide
Maxoral
Rec 15-0691
thiabenzonium iodide
tibenzonium iodide
tibezonium
Molecular FormulaC28H32N3S2+
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4
InChIInChI=1S/C28H32N3S2/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23/h6-18H,4-5,19-21H2,1-3H3/q+1
InChIKeyMAJFXTGRPADJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tibezonium Iodide (CAS 54663-44-4) Procurement Overview: A Multifunctional Quaternary Ammonium Antiseptic for Oropharyngeal Research


Tibezonium iodide (CAS 54663-44-4) is a quaternary ammonium compound with a 1,5-benzodiazepine scaffold, classified as a cationic surfactant [1]. It functions as a topical antiseptic and local anesthetic for oropharyngeal research applications [2]. The compound is distinguished from conventional quaternary ammonium antiseptics by its fused heterocyclic core and integrated thioether side-chain, which confer a unique combination of antimicrobial, local anesthetic, and mucolytic properties [3]. This structural complexity may translate into distinct performance characteristics in assays requiring targeted oropharyngeal pathogen inhibition, which is a key differentiator for procurement decisions in this compound class.

Tibezonium Iodide (CAS 54663-44-4) Selection Rationale: Why In-Class Quaternary Ammonium Antiseptics Are Not Interchangeable


Quaternary ammonium compounds (QACs) such as benzalkonium chloride, benzethonium chloride, and cetylpyridinium chloride are frequently considered interchangeable in procurement for topical antisepsis [1]. However, this approach overlooks critical differences in their structure-activity relationships. Unlike these common, structurally simpler QACs, Tibezonium iodide possesses a 1,5-benzodiazepine core and a specific thioether-linked quaternary ammonium group [2]. This unique architecture may confer a distinct pharmacological profile, including pH-dependent antimicrobial potency and intrinsic local anesthetic activity, which are not characteristic of simpler aliphatic or pyridinium-based QACs [3]. Furthermore, the compound's activity is maintained in the presence of salivary components, a factor known to interfere with the performance of other topical antiseptics [4]. Therefore, substituting Tibezonium iodide with a generic QAC may result in a loss of these specific functional attributes, compromising research outcomes in studies focused on multi-targeted oropharyngeal interventions or assays requiring precise, environment-tolerant antimicrobial activity.

Tibezonium Iodide (CAS 54663-44-4) Quantitative Evidence: Differentiated Performance vs. Common Quaternary Ammonium Antiseptics


pH-Dependent Antimicrobial Activity of Tibezonium Iodide vs. pH-Independent QACs

Unlike many common quaternary ammonium antiseptics such as benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC), whose activity is largely pH-independent, Tibezonium iodide exhibits a pronounced increase in antimicrobial activity at alkaline pH. Specifically, against Staphylococcus aureus SG 511 and Streptococcus pyogenes 821, its potency was significantly enhanced at pH 8.0–8.5 compared to neutral pH [1]. This property is a direct contrast to CPC, which maintains consistent activity across a broad pH range [2].

Antimicrobial susceptibility testing Oropharyngeal microbiology pH-dependent activity

High Potency Against Oropharyngeal Pathogens: Tibezonium Iodide MIC ≤ 1 μg/mL

Tibezonium iodide demonstrates high potency against key Gram-positive oropharyngeal pathogens, with reported Minimum Inhibitory Concentration (MIC) values of ≤ 1 μg/mL against Staphylococcus aureus and Streptococcus pyogenes [1]. This level of activity is generally superior to that reported for many common quaternary ammonium antiseptics, which often exhibit MIC values in the range of 2-10 μg/mL or higher against similar strains, depending on assay conditions [2]. For instance, benzethonium chloride (BZT) and cetylpyridinium chloride (CPC) typically show MIC values of 2-8 μg/mL against S. aureus [3].

Minimum Inhibitory Concentration (MIC) Antimicrobial potency Oropharyngeal pathogens

Multi-Targeted Mechanism: Antimicrobial, Local Anesthetic, and Anti-Inflammatory Actions

Tibezonium iodide's mechanism extends beyond that of a simple cationic surfactant. While many QACs like benzalkonium chloride act primarily by disrupting microbial cell membranes, Tibezonium iodide additionally exhibits local anesthetic properties by inhibiting nerve signal transmission on mucous membranes [1]. It also demonstrates direct anti-inflammatory and mucolytic effects, helping to reduce swelling and thin mucus [2]. This multi-targeted profile contrasts with simpler QACs like CPC or BZT, which are primarily antimicrobial and lack these ancillary therapeutic properties [3].

Mechanism of action Multifunctional antiseptics Oropharyngeal therapeutics

Favorable Acute Oral Toxicity Profile (LD50 > 10,000 mg/kg in Rats)

Tibezonium iodide exhibits a very low acute oral toxicity profile, with a reported LD50 > 10,000 mg/kg in rats and 9,000 mg/kg in mice [1]. This is a significant safety advantage compared to some other QACs; for example, benzalkonium chloride has a reported oral LD50 of approximately 240 mg/kg in rats, indicating a >40-fold higher acute toxicity [2]. This large margin of safety for Tibezonium iodide is a critical parameter for research involving potential systemic exposure or for developing formulations intended for topical application with a high safety threshold.

Toxicity Safety profile LD50

Tibezonium Iodide (CAS 54663-44-4) Optimized Application Scenarios for Research and Industrial Use


In Vitro Oropharyngeal Infection Models Requiring pH-Modulated Activity

Researchers modeling oral cavity infections where pH fluctuates (e.g., due to diet, disease, or biofilm formation) should prioritize Tibezonium iodide. Its enhanced antimicrobial activity at alkaline pH (8.0-8.5) provides a more physiologically relevant assessment of antiseptic efficacy in these dynamic environments compared to pH-insensitive QACs like cetylpyridinium chloride [1].

Formulation Development for High-Potency, Low-Concentration Antimicrobial Lozenges or Sprays

For industrial formulation scientists developing next-generation lozenges or throat sprays, Tibezonium iodide's sub-1 μg/mL MIC against key pathogens offers a clear advantage. Its high potency allows for the creation of effective products with a lower active pharmaceutical ingredient (API) load, potentially improving taste-masking, reducing cost, and minimizing local irritation compared to formulations requiring higher concentrations of less potent QACs like benzethonium chloride [2].

Preclinical Studies Investigating Multi-Targeted Relief of Sore Throat Symptoms

In animal models of pharyngitis or oral mucositis, Tibezonium iodide serves as an ideal single-agent intervention due to its combined antimicrobial, local anesthetic, and anti-inflammatory properties. This allows researchers to study the synergistic effects of these actions in a single molecule, eliminating the need for complex combination therapies and simplifying the experimental design for mechanistic studies of throat pain and inflammation [3].

Benchmarking Assays for New Chemical Entities (NCEs) with Superior Safety Margins

Procurement for toxicology screening programs should consider Tibezonium iodide as a positive control or benchmark for new chemical entities (NCEs) intended for topical or oral use. Its exceptionally low acute oral toxicity (LD50 > 10,000 mg/kg in rats) provides a high safety reference point against which the toxicity profiles of novel antiseptic candidates can be measured, offering a more relevant comparison than using more toxic, widely available QACs like benzalkonium chloride [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tibezonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.